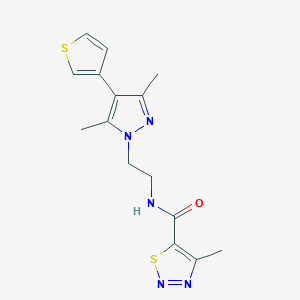
Bis(dimethylamino)(2-bromophenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dimethylamino)(2-bromophenyl)phosphine: is an organophosphorus compound with the molecular formula C10H15BrN2P. This compound is characterized by the presence of a bromophenyl group attached to a phosphine center, which is further substituted with two dimethylamino groups. It is commonly used as a ligand in coordination chemistry and has applications in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From (2-bromophenyl)diphenylphosphine: One common method involves the reaction of (2-bromophenyl)diphenylphosphine with dimethylamine. This reaction typically requires a base such as sodium hydride to deprotonate the dimethylamine, facilitating the nucleophilic attack on the phosphorus center.
From (2-bromophenyl)phosphine: Another method involves the direct reaction of (2-bromophenyl)phosphine with dimethylamine under similar conditions, often in the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of bis(dimethylamino)(2-bromophenyl)phosphine typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(dimethylamino)(2-bromophenyl)phosphine can undergo substitution reactions where the bromine atom is replaced by other nucleophiles such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are useful intermediates in various chemical syntheses.
Coordination Reactions: As a ligand, it can coordinate with transition metals to form complexes that are used in catalytic processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides, often in the presence of a base such as potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Coordination Reactions: Transition metals such as palladium, platinum, and nickel are frequently used, often in the presence of solvents like toluene or dichloromethane.
Major Products:
Substitution Reactions: The major products are substituted phosphines where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: The major products are phosphine oxides.
Coordination Reactions: The major products are metal-phosphine complexes.
Scientific Research Applications
Chemistry:
Catalysis: Bis(dimethylamino)(2-bromophenyl)phosphine is widely used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Synthesis: It is used in the synthesis of various organophosphorus compounds and as a reagent in organic transformations.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in the development of new pharmaceuticals, particularly as a ligand in metal-based drugs.
Biochemical Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry:
Material Science: The compound is used in the development of new materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Agriculture: It is explored for use in the synthesis of agrochemicals and pesticides.
Mechanism of Action
Molecular Targets and Pathways:
Coordination Chemistry: The primary mechanism of action involves the coordination of the phosphine ligand to transition metals, forming stable complexes that can catalyze various chemical reactions.
Catalytic Pathways: In catalytic processes, the compound facilitates the formation of reactive intermediates, lowering the activation energy and increasing the reaction rate.
Comparison with Similar Compounds
(2-Bromophenyl)diphenylphosphine: Similar in structure but with phenyl groups instead of dimethylamino groups.
(2-Bromophenyl)phosphine: Lacks the dimethylamino groups, making it less sterically hindered and less electron-rich.
Bis(diphenylphosphino)ethane: A bidentate ligand with two phosphine groups connected by an ethane backbone.
Uniqueness:
Steric and Electronic Properties: The presence of dimethylamino groups in bis(dimethylamino)(2-bromophenyl)phosphine provides unique steric and electronic properties, making it a more versatile ligand in coordination chemistry.
Reactivity: The compound’s reactivity is enhanced due to the electron-donating nature of the dimethylamino groups, making it more effective in catalytic processes.
Properties
IUPAC Name |
N-[(2-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-8-6-5-7-9(10)11/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQGPSZKPXSGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(C1=CC=CC=C1Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

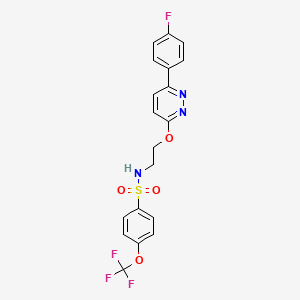
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2979689.png)
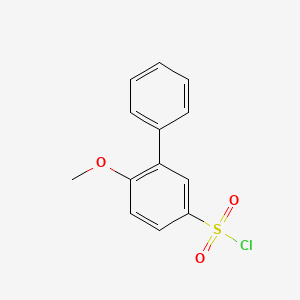
![N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B2979692.png)
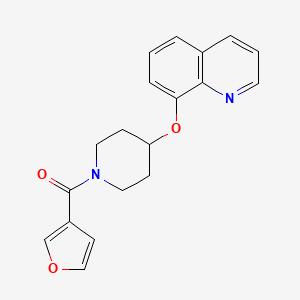
![2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2979695.png)
![4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride](/img/structure/B2979696.png)
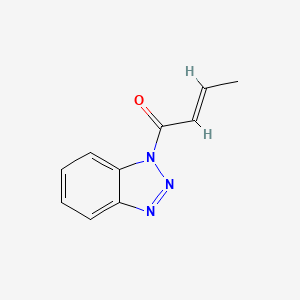
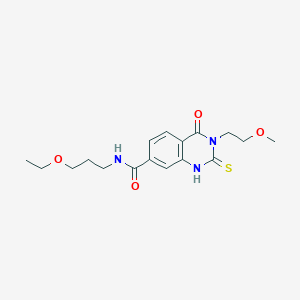
![4-benzoyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2979699.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-nitrobenzamide](/img/structure/B2979701.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2979702.png)
